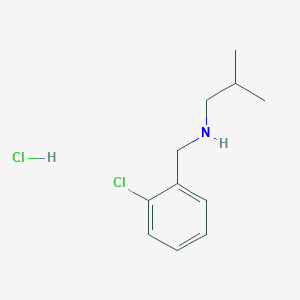

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

Description

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a substituted benzylamine derivative characterized by a 2-chlorobenzyl group attached to a 2-methylpropan-1-amine backbone, with a hydrochloride counterion. This compound belongs to a class of molecules where structural variations in the benzyl substituent (e.g., chloro position) and amine chain (e.g., branching, length) significantly influence physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADQKRXLKPENJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CC=C1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers of Chlorobenzyl Substituents

The position of the chlorine atom on the benzyl ring alters steric and electronic properties, impacting molecular interactions:

| Compound Name | Chloro Position | Molecular Formula | Key Structural Features | CAS Number |

|---|---|---|---|---|

| N-(2-Chlorobenzyl)-2-methyl-1-propanamine HCl | 2-chlorobenzyl | C11H17Cl2N | 2-methylpropan-1-amine backbone | Not provided |

| N-(3-Chlorobenzyl)-2-methyl-1-propanamine HCl | 3-chlorobenzyl | C11H17Cl2N | Same amine chain, meta-chloro substitution | 893589-64-5 |

| N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl | 4-chlorobenzyl | C16H19Cl2N | Para-chloro, phenyl-substituted propanamine | 13371-56-7 |

Variations in Amine Chain Structure

Modifications to the amine chain length and branching affect lipophilicity and molecular volume:

| Compound Name | Amine Chain Structure | Molecular Formula | Key Differences |

|---|---|---|---|

| Target Compound | 2-methylpropan-1-amine | C11H17Cl2N | Branched chain enhances steric bulk |

| N-(2-Chlorobenzyl)-2-butanamine HCl | 2-butanamine | C11H17Cl2N | Longer chain increases lipophilicity |

| N-(2-Chlorobenzyl)ethanamine HCl | ethanamine | C9H13Cl2N | Shorter chain reduces molecular volume |

| Clobenzorex HCl | 1-phenyl-2-propanamine | C16H19Cl2N | Phenyl group enhances aromatic interactions |

Functional Group Modifications

- Phenyl-Substituted Analogs : Clobenzorex () incorporates a phenyl group on the propanamine chain, enabling π-π stacking interactions with biological targets, unlike the target compound’s methyl group .

- Synthetic Accessibility : highlights a general method for synthesizing N-(2-chlorobenzyl) amines via nucleophilic substitution of 2-chlorobenzyl chloride with primary amines. This method is adaptable to the target compound and its analogs .

Research Findings and Implications

Structural Impact on Physicochemical Properties

- Lipophilicity : Longer amine chains (e.g., butanamine) and aromatic groups (e.g., phenyl in Clobenzorex) increase logP values, enhancing blood-brain barrier penetration .

- Steric Effects : Ortho-chloro substitution in the target compound may reduce binding affinity to enzymes like butyrylcholinesterase (BChE), whereas para-substituted analogs (e.g., ) could exhibit higher activity .

Biological Activity

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is an organic compound with significant implications in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is characterized by a molecular formula of CHClN and a molecular weight of approximately 217.71 g/mol. The compound features a 2-chlorobenzyl group attached to a propanamine backbone, which contributes to its unique biological interactions.

Target Interactions

Research indicates that N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride may interact with various receptors and enzymes involved in neurotransmission. This interaction could potentially modulate neurotransmitter systems, implicating the compound in antidepressant and antipsychotic effects. The precise mechanisms remain under investigation, but the compound is believed to engage through both covalent and non-covalent interactions, such as hydrogen bonding and ionic interactions.

Biochemical Pathways

The compound's biological activity may influence several biochemical pathways, particularly those associated with neurotransmitter receptors. If it acts as an agonist or antagonist, it could significantly modulate receptor activity, affecting downstream cellular processes.

In Vitro Studies

In vitro studies have shown that N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride exhibits notable enzyme inhibition properties. For instance, it has been investigated for its potential to inhibit monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.

Case Studies

A case study highlighted the compound's interaction with serotonin receptors, suggesting its potential role in modifying serotonin levels in the brain. This interaction could lead to therapeutic effects similar to those observed with established antidepressants.

Pharmacokinetics

The pharmacokinetic profile of N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is influenced by its size, polarity, and ionization state. Factors such as solubility and stability under physiological conditions are critical for its efficacy as a therapeutic agent.

Applications in Research

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride has several applications across various fields:

- Medicinal Chemistry : It is explored for its potential therapeutic properties, particularly in developing new antidepressants or antipsychotics.

- Biological Research : The compound is utilized in studies examining neurotransmitter systems and receptor interactions.

- Industrial Applications : It serves as an intermediate in synthesizing more complex organic molecules .

Comparison with Similar Compounds

The following table compares N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Chlorobenzyl)-1-propanamine | CHClN | Lacks the methyl group on the propanamine chain |

| N-(2-Chlorobenzyl)-2-methyl-1-butanamine | CHClN | Longer carbon chain compared to the propanamine |

| N-(2-Chlorobenzyl)-2-methyl-1-pentanamine | CHClN | Further extended carbon chain |

This comparison illustrates how structural variations can influence biological activity and potential applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via Pd-catalyzed vicinal carboamination of allyl amines. For example, reacting N-(2-chlorobenzyl)prop-2-en-1-amine with bromoethynyltriisopropylsilane under Pd catalysis yields intermediates that are subsequently quaternized with HCl to form the hydrochloride salt . Alternative routes include reductive amination of 2-methylpropanal with 2-chlorobenzylamine, followed by HCl salt formation. Key purification steps involve column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol/ether mixtures to achieve >98% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). For example, the benzylic CH2 group typically resonates at δ 3.8–4.2 ppm (1H) and 45–50 ppm (13C), while the methylpropanamine chain shows distinct splitting patterns .

- HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+ for C12H18Cl2N: 264.0785; observed: 264.0788) .

- XRD : Resolve crystal structure to verify stereochemistry and salt formation .

- HPLC-PDA : Monitor purity (>99%) using C18 columns with 0.1% TFA in acetonitrile/water gradients .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 2–9) at 25°C/37°C. Analyze degradation via HPLC at 0, 24, 48, and 72 hours. Hydrolysis of the benzylic chloride is accelerated at pH > 7 .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for the hydrochloride salt) .

Advanced Research Questions

Q. How do structural modifications (e.g., enantiomeric purity or cyclopropane substitution) impact pharmacological activity?

Methodological Answer: Enantiomer-specific activity is critical. For example, (+)-enantiomers of analogous compounds show 10-fold higher binding affinity to serotonin 2C (5-HT2C) receptors compared to (-)-forms . Synthesize enantiopure variants using chiral auxiliaries (e.g., (1S,2S)-cyclopropane derivatives) and evaluate via radioligand binding assays (IC50 values in nM range) .

Q. What computational strategies predict the compound’s binding interactions with target receptors?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with 5-HT2C receptors using PDB structures (e.g., 6BQG). Key residues: Asp134 (salt bridge with amine), Phe327 (π-π stacking with chlorobenzyl) .

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses and hydrogen-bond networks .

Q. How can researchers resolve contradictions in receptor selectivity data across studies?

Methodological Answer:

- Functional Selectivity Assays : Compare cAMP inhibition (Gi-coupled) vs. β-arrestin recruitment (Gq-coupled) in HEK293 cells transfected with 5-HT2C receptors. Discrepancies often arise from assay conditions (e.g., overexpressed vs. endogenous receptors) .

- Meta-Analysis : Aggregate data from published radioligand binding studies (e.g., Ki values from [3H]mesulergine displacement assays) to identify outliers due to buffer ionic strength or temperature variations .

Q. What in vitro models are suitable for studying the compound’s metabolic pathways?

Methodological Answer:

- Hepatic Microsomes : Incubate with human liver microsomes (HLM) + NADPH. Detect metabolites via LC-QTOF-MS. Primary pathways include N-dealkylation (loss of methylpropanamine) and hydroxylation at the chlorobenzyl ring .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify enzyme inhibition potential (IC50 < 10 μM indicates risk of drug-drug interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.